5,6-dichloro-2-(naphthalen-2-yl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
5,6-DICHLORO-2-(NAPHTHALEN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a heterocyclic compound that features a unique structure combining a naphthalene moiety with a dihydroisoindole-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-DICHLORO-2-(NAPHTHALEN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the reaction of naphthalene derivatives with chlorinated isoindole-dione precursors. One common method includes the use of 2-naphthylamine and 5,6-dichlorophthalic anhydride under reflux conditions in an appropriate solvent such as toluene or xylene. The reaction mixture is then purified through recrystallization or chromatography to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,6-DICHLORO-2-(NAPHTHALEN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce dihydro derivatives. Substitution reactions result in various functionalized derivatives .
Scientific Research Applications
5,6-DICHLORO-2-(NAPHTHALEN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to interact with biological targets and inhibit cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is studied for its antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Mechanism of Action
The mechanism by which 5,6-DICHLORO-2-(NAPHTHALEN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE exerts its effects involves interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in cell proliferation pathways, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloro-2-(phenyl)-2,3-dihydro-1H-isoindole-1,3-dione: Similar structure but with a phenyl group instead of a naphthalene moiety.
5,6-Dichloro-2-(4-chlorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione: Contains an additional chlorine atom on the phenyl ring.
Uniqueness
5,6-DICHLORO-2-(NAPHTHALEN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness can enhance its interactions with biological targets and improve its performance in materials science applications .
Properties
Molecular Formula |
C18H9Cl2NO2 |
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Molecular Weight |
342.2 g/mol |
IUPAC Name |
5,6-dichloro-2-naphthalen-2-ylisoindole-1,3-dione |
InChI |
InChI=1S/C18H9Cl2NO2/c19-15-8-13-14(9-16(15)20)18(23)21(17(13)22)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H |
InChI Key |
FETUPKLZNATIRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl |
Origin of Product |
United States |
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